2-(Chloromethyl)quinoline

Overview

Description

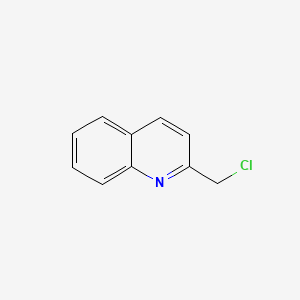

2-(Chloromethyl)quinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, where a chloromethyl group is attached to the second position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the second position of the quinoline ring. The reaction is usually carried out under acidic conditions and may require a catalyst to improve the yield.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.

Reduction Reactions: Reduction of the chloromethyl group can yield 2-methylquinoline.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.

- Oxidation reactions produce quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid.

- Reduction reactions result in 2-methylquinoline.

Scientific Research Applications

Synthesis of 2-(Chloromethyl)quinoline

The synthesis of this compound typically involves chlorination reactions of quinoline derivatives. For instance, one method includes the gradual chlorination of 2-methylquinoline in the presence of an inert solvent and a hydrogen chloride binding agent. This method allows for the production of this compound with moderate yields, highlighting its synthetic accessibility .

Biological Activities

This compound and its derivatives have been extensively studied for their biological activities, which include:

- Antimicrobial Properties : Compounds derived from this compound have shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, ethyl this compound-3-carboxylate demonstrated significant antibacterial effects .

- Anticancer Potential : The quinoline scaffold is known for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antitubercular Activity : Recent studies have highlighted the effectiveness of certain quinoline derivatives against Mycobacterium tuberculosis, suggesting that this compound could be a valuable lead compound in developing new antitubercular agents .

Material Science Applications

In addition to biological applications, this compound has been utilized in material science:

- Luminescent Materials : Compounds synthesized from this compound have been explored for their luminescent properties. These materials can be used in various applications including sensors and light-emitting devices due to their unique photophysical characteristics .

- Building Blocks for Heterocycles : The chloromethyl group in this compound allows it to serve as a versatile building block in synthesizing more complex heterocyclic compounds. This feature is particularly useful in creating novel materials with tailored properties for specific applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl this compound-3-carboxylate against several gram-positive bacterial strains. The compound exhibited notable antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research focused on the anticancer properties of derivatives synthesized from this compound revealed that these compounds could effectively inhibit the growth of various cancer cell lines. The mechanisms involved included modulation of apoptotic pathways, making them candidates for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)quinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes involved in DNA replication or repair, leading to anticancer effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

2-Methylquinoline: Lacks the chloromethyl group, making it less reactive in substitution reactions.

2-Bromomethylquinoline: Similar in structure but with a bromomethyl group, which can lead to different reactivity and applications.

Quinoline-2-carboxaldehyde: An oxidation product of 2-(Chloromethyl)quinoline, used in different synthetic applications.

Uniqueness: this compound is unique due to its chloromethyl group, which makes it a versatile intermediate for further chemical modifications

Biological Activity

2-(Chloromethyl)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) that enhance its biological efficacy are also discussed.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied due to their wide-ranging pharmacological properties. These compounds exhibit activities such as:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Demonstrated antiproliferative effects on cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation in various models.

- Cardiovascular : Modulation of cholesterol metabolism and other cardiovascular effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies indicate that it has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives have been noted for their effectiveness against multidrug-resistant strains, highlighting their potential in treating resistant infections .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer). The compound's mechanism involves interaction with cancer-specific proteins, which may lead to enhanced therapeutic efficacy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 5.0 | Induces apoptosis via Bcl-2 inhibition |

| This compound | HT29 | 3.5 | Disruption of cell cycle progression |

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives, including this compound, has been documented in several studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that substituents on the quinoline ring can enhance or diminish the compound's efficacy:

- Halogen Substituents : Introduction of halogens at various positions on the quinoline ring can increase antimicrobial activity.

- Functional Groups : The presence of functional groups such as hydroxyl or methoxy can enhance anticancer properties by improving solubility and bioavailability.

Table 2: Influence of Substituents on Biological Activity

| Substituent | Position on Ring | Effect on Activity |

|---|---|---|

| Chlorine | 2 | Increased antimicrobial activity |

| Methoxy | 4 | Enhanced anticancer activity |

| Hydroxyl | 7 | Improved anti-inflammatory response |

Case Studies

- Anticancer Study : A recent study evaluated the effect of various quinoline derivatives on human cancer cell lines, demonstrating that compounds with a chloromethyl group exhibited superior IC50 values compared to their non-chlorinated counterparts .

- Antimicrobial Evaluation : In a comparative analysis, this compound was tested against standard antibiotics, showing promising results against resistant bacterial strains, indicating its potential as a lead compound for new antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)quinoline, and how can purity be ensured?

- Methodology : The most common synthesis involves refluxing 2-methylquinoline with chlorine gas or chlorinating agents in acetonitrile with potassium hydroxide. For example, a 46% yield was achieved by refluxing 2-methylbenzimidazole with this compound overnight, followed by vacuum filtration and diethyl ether washing . Purity is ensured via silica gel column chromatography and recrystallization from solvents like chloroform or acetone, supported by melting point analysis (e.g., 203–206°C) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodology : Use H NMR and C NMR to confirm substitution patterns and chlorine positioning. For example, H NMR of this compound shows distinct signals at δ 6.21 (s, 4H) for methylene protons . High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M-Cl] at m/z 415.1961) . Melting point ranges (e.g., 279–282°C) further confirm purity .

Q. How is this compound utilized as a precursor in medicinal chemistry?

- Methodology : It serves as a key intermediate for antitumor and antimicrobial agents. For instance, coupling with hydroquinone or naphthalene derivatives via nucleophilic substitution forms quinoline-based benzimidazolium salts, which exhibit anti-proliferative activity . Reaction conditions (e.g., KCO in acetone/DMF) and stoichiometric ratios are critical for regioselectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound derivatives?

- Methodology : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, methoxy) at the quinoline C-7/C-8 positions enhance anti-proliferative activity. For example, 5,6-dimethyl substitutions increase cytotoxicity against cancer cell lines (IC < 10 µM) . Computational docking studies can predict binding affinities to biological targets like DNA topoisomerases.

Q. How can crystallographic data resolve discrepancies in spectral interpretations?

- Methodology : X-ray crystallography provides definitive structural insights. In one study, weak intramolecular C–H⋯O/N interactions and π–π stacking (centroid distances: 3.766–3.798 Å) were identified in a quinolinylquinoline derivative, explaining deviations in NMR signals . Dihedral angles between quinoline rings (4.17°) further validate spatial arrangements .

Q. What strategies address contradictions in reaction yields during scale-up synthesis?

- Methodology : Kinetic and thermodynamic control experiments can optimize reaction conditions. For example, adjusting reflux time (1–12 hours) and solvent polarity (THF vs. DMF) improves yields of this compound derivatives. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance cyanide substitution reactions .

Q. How do in vivo toxicity studies inform the design of this compound-based therapeutics?

- Methodology : Preliminary toxicity assays in animal models (e.g., LD determination) guide dose optimization. Derivatives with bulky substituents (e.g., naphthalen-2-ylmethyl) show reduced hepatotoxicity compared to smaller alkyl groups, likely due to altered metabolic pathways . Histopathological analysis of liver/kidney tissues is critical for safety profiling .

Properties

IUPAC Name |

2-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEAEWMDOSXKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195932 | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-41-7 | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4377-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.